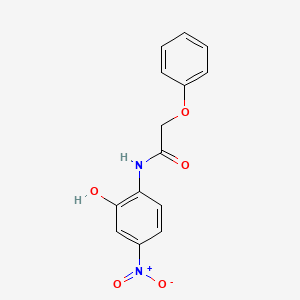
N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide
Overview
Description
Compounds like N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide belong to a class of organic compounds known as nitrophenyl compounds. These compounds contain a phenyl group, which is a ring of 6 carbon atoms attached to one or more nitro functional groups .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a phenyl ring with a nitro group and a phenoxyacetamide group attached. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions, including reduction, substitution, and coupling reactions . The exact reactions and their mechanisms depend on the specific compound and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. Properties such as solubility, melting point, and boiling point can be determined experimentally . Other properties, such as polarity and reactivity, can be predicted based on the compound’s molecular structure .Scientific Research Applications
Catalysis and Hydrolysis Studies
N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide has been studied for its role in catalysis, particularly in the hydrolysis of related compounds. Broxton (1981) examined the hydrolysis of N-methyl-N-(4'-nitrophenyl)-2-phenoxyacetamide in various buffer systems, highlighting the importance of understanding micellar catalysis in different reaction conditions. This research offers insights into the interactions of similar compounds in the presence of detergents and different pH conditions, crucial for industrial and biochemical applications (Broxton, 1981).
Synthesis of Related Compounds
Research into the synthesis of compounds related to N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide, such as N-hydroxyacetaminophen, has been conducted to explore their potential as toxic metabolites. Gemborys, Gribble, and Mudge (1978) synthesized N-hydroxyacetaminophen and its phenolic sulfate conjugate, providing essential data for understanding the metabolic pathways and potential toxicity of related compounds (Gemborys, Gribble, & Mudge, 1978).
Biological Activity and Detoxification
In 2022, Girel et al. investigated bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamides, including compounds structurally similar to N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide. Their research revealed the formation of glucoside derivatives as detoxification products, highlighting the biological activity and potential applications of these compounds in understanding detoxification processes in various organisms (Girel et al., 2022).
Fungicidal Properties
Mukhtorov et al. (2019) studied the fungicidal properties of 2-amino-4-nitrophenol and its derivatives, including compounds structurally related to N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide. Their research provides valuable insights into the fungicidal activity of these compounds against various phytopathogenic fungi, which can inform agricultural practices and the development of new fungicides (Mukhtorov et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The study of nitrophenyl compounds is an active area of research, with potential applications in areas such as sensing, materials science, and medicinal chemistry . Future research may focus on developing new synthesis methods, studying new reactions, or exploring new applications for these compounds .
properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-13-8-10(16(19)20)6-7-12(13)15-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTWAHGBGTWVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N,N-dimethyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163417.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4163422.png)
![N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4163425.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)
![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)
![N'-[2-(2-methoxy-4-methylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163493.png)

![2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163510.png)